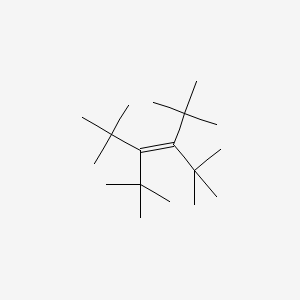

Tetra-tert-butylethylene

Description

Structure

2D Structure

Properties

CAS No. |

75245-23-7 |

|---|---|

Molecular Formula |

C18H36 |

Molecular Weight |

252.5 g/mol |

IUPAC Name |

3,4-ditert-butyl-2,2,5,5-tetramethylhex-3-ene |

InChI |

InChI=1S/C18H36/c1-15(2,3)13(16(4,5)6)14(17(7,8)9)18(10,11)12/h1-12H3 |

InChI Key |

WXTSAYDLWHISDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=C(C(C)(C)C)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Theoretical and Computational Investigations of Tetra Tert Butylethylene S Structure and Stability

Quantum Chemical Characterization of Electronic and Geometric Structure

A variety of computational methods have been employed to predict the electronic and geometric properties of tetra-tert-butylethylene, offering a detailed picture of this elusive molecule.

Density Functional Theory (DFT) has been a primary tool for investigating the ground state of this compound. Theoretical evaluations at the BLYP/DZd level of theory confirm that the molecule should possess a stable singlet ground state. acs.orgresearchgate.net These calculations have been instrumental in understanding the molecule's electronic structure and predicting its geometry. academicjournals.orgijcce.ac.ir DFT studies consistently predict a highly twisted carbon-carbon double bond, a direct consequence of the immense steric repulsion between the four tert-butyl groups. acs.orgresearchgate.net One study using the BLYP/DZd level of theory calculated a twist angle of 45° for the C=C double bond. acs.org Another, employing the B3LYP/6-31+G(d,p) level of theory, found a similar dihedral angle of 47.1°. researchgate.net The triplet state of this compound has also been investigated, revealing a nearly perpendicular conformation at the central carbon-carbon bond with a torsional angle of 87°. researchgate.net However, this triplet state is predicted to be about 12 kcal/mol higher in energy than the singlet ground state. researchgate.net

To further refine the energetic landscape of this compound, high-level ab initio calculations have been utilized. These methods, which are computationally more intensive than DFT, provide a more accurate determination of molecular energies. For instance, ab initio calculations at the second-order Møller-Plesset perturbation theory (MP2) level have been performed on related sterically hindered systems to understand the interplay of steric and electronic effects. While specific high-level ab initio data for this compound is less commonly cited in the provided context, the principles from such calculations on similar crowded molecules underscore the importance of accurately capturing electron correlation to predict stability and reactivity. acs.org The insights from these methods complement DFT findings, providing a more robust theoretical foundation for understanding this unique molecule. umbc.edu

Molecular mechanics (MM) and force-field calculations have been crucial in exploring the conformational possibilities and estimating the strain energy of this compound. jst.go.jpresearchgate.net These methods model molecules as a collection of atoms held together by springs, offering a computationally efficient way to assess steric interactions and conformational preferences. Force-field calculations, such as those using Allinger's MMI program, have been performed on a range of highly substituted olefins, including this compound. researchgate.net These calculations corroborate the findings from quantum chemical methods, predicting a significant deviation from planarity. researchgate.net For this compound, a strain energy of 100.0 kcal/mol and a torsion angle of 45.1° were calculated using this approach. researchgate.net The agreement between MM and DFT results lends confidence to the predicted structural parameters of this highly strained yet theoretically stable molecule. acs.orgresearchgate.net

High-Level Ab Initio Calculations for Energetic Refinements

Strain Energy Analysis and Conformational Preferences

The defining feature of this compound is the immense strain energy arising from the steric clash of its bulky substituents. This strain dictates its unique geometry and conformational landscape.

The four large and sterically demanding tert-butyl groups are the root cause of the extreme steric compression in this compound. researchgate.netjst.go.jpresearchgate.net The repulsions between these geminal and vicinal tert-butyl groups are immense. researchgate.net In a planar conformation, the overlap between the van der Waals radii of the hydrogen atoms on the methyl groups would be energetically prohibitive. To mitigate this, the molecule distorts in several ways. The primary response is the twisting of the central double bond, as discussed above. researchgate.net Additionally, in-plane bending of the bonds connected to the double bond can also occur to relieve strain, although this is less effective in this compound due to the repulsions between the geminal tert-butyl groups. researchgate.net The sheer size of the tert-butyl groups effectively shields the strained double bond, which is a contributing factor to the molecule's predicted kinetic stability despite its high internal energy. vander-lingen.nl

Data Tables

Table 1: Calculated Geometric Parameters for this compound

| Parameter | DFT (BLYP/DZd) | DFT (B3LYP/6-31+G(d,p)) | Molecular Mechanics (MMI) |

| C=C Twist Angle | 45° acs.org | 47.1° researchgate.net | 45.1° researchgate.net |

Table 2: Calculated Energetic Properties of this compound

| Property | Value | Method |

| Strain Energy | ~93 kcal/mol acs.orgresearchgate.net | DFT/MM |

| Singlet-Triplet Energy Gap | 12 kcal/mol researchgate.net | DFT |

| Strain Energy | 100.0 kcal/mol researchgate.net | Molecular Mechanics (MMI) |

Quantification of Torsional Strain and Deviation from Planarity of the Double Bond

Electronic Structure and Bonding Characteristics

The hypothetical nature of this compound, a molecule that has eluded synthesis despite numerous attempts, makes it a compelling subject for theoretical and computational analysis. wikipedia.orgmasterorganicchemistry.com These studies are crucial for understanding the fundamental interplay between extreme steric hindrance and the electronic properties of a carbon-carbon double bond. The immense steric strain imposed by the four bulky tert-butyl groups forces the molecule into a highly distorted geometry, significantly altering its electronic structure compared to a standard planar alkene. researchgate.net Computational models, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the molecule's stability and unique bonding features. researchgate.net

Theoretical evaluations consistently confirm that this compound should be a stable molecule with a singlet ground state. academicjournals.org However, the severe steric strain induces significant twisting of the central double bond, which has a profound effect on the energy difference between the singlet (S₀) and triplet (T₁) states. In typical alkenes, such as ethylene (B1197577), this singlet-triplet energy gap is substantial, on the order of 61.9 kcal/mol. researchgate.net For this compound, this gap is dramatically reduced.

Computational studies have reported varying values for this energy separation, reflecting the different theoretical levels employed. One calculation predicts the triplet state to be 12 kcal/mol higher in energy than the singlet state. researchgate.net Another DFT calculation places this singlet-triplet gap at a lower value of 6.4 kcal/mol. researchgate.net This significant reduction is a direct consequence of the twisted geometry, which weakens the π-bond in the singlet state, thereby lowering the energy required to promote an electron to the triplet state. The geometry of the triplet state is also noteworthy, as it is predicted to adopt a nearly perpendicular conformation around the central carbon-carbon bond. academicjournals.org

Table 1: Calculated Singlet-Triplet (S₀-T₁) Energy Separation

| Compound | Calculated S-T Energy Gap (kcal/mol) | Computational Method |

|---|---|---|

| This compound | 12 | Not Specified |

| This compound | 6.4 | DFT UB3LYP/6-311+G(2d,p) // UB3LYP/6-31+G(d,p) |

The core of this compound's unique character lies in the extreme distortion of its central C=C double bond. In an ideal, unstrained alkene, sp² hybridization dictates a planar geometry to maximize the side-on overlap of p-orbitals forming the π-bond. masterorganicchemistry.comresearchgate.net In this compound, the steric repulsion between the four massive tert-butyl groups makes a planar arrangement impossible. To alleviate this strain, the molecule undergoes significant structural deformations, primarily through elongation and twisting of the double bond. researchgate.net

A direct consequence of the steric crowding and torsional strain is the predicted elongation of the vinylic bonds. researchgate.net The twisting of the p-orbitals reduces their effective overlap, weakening the π-bond component and causing the central carbon-carbon bond to lengthen. While it is established that the bond is longer than a typical C=C double bond, specific values from computational studies are not consistently reported in the literature reviewed. This elongation reflects a structure intermediate between a normal double and single bond. researchgate.net

The most significant structural deviation in this compound is the twisting around the central carbon-carbon axis. Theoretical calculations have provided specific predictions for this torsional angle, which defines the extent of deviation from planarity. In its singlet ground state, the C=C double bond is calculated to be twisted by approximately 45° to 47.1°, depending on the DFT method used. researchgate.net The triplet state exhibits an even more extreme distortion, with a predicted torsional angle of 87°, approaching a perpendicular arrangement. academicjournals.org This near-90° twist in the triplet state effectively breaks the π-bond, consistent with the diradical character of a triplet alkene.

Table 2: Theoretical Torsional Angle of the Central C=C Bond

| Electronic State | Predicted Torsional Angle (°) | Computational Method |

|---|---|---|

| Singlet (S₀) | 45 | BLYP/DZd |

| Singlet (S₀) | 47.1 | B3LYP/6-31+G(d,p) |

Advanced Synthetic Methodologies and Historical Challenges Towards Tetra Tert Butylethylene

Overview of Unsuccessful Synthetic Endeavors and Mechanistic Barriers

The primary obstacle in synthesizing tetra-tert-butylethylene is the immense steric hindrance imposed by the four bulky tert-butyl groups surrounding the central double bond. This crowding prevents the necessary orbital overlap for a stable pi bond and creates significant van der Waals strain. masterorganicchemistry.com

Numerous synthetic routes have been explored, many of which have come close to the target molecule but ultimately failed at the final, crucial step. researchgate.net These failures highlight the mechanistic barriers inherent in forming such a congested carbon-carbon double bond. The extreme steric hindrance not only destabilizes the product but also raises the activation energy for its formation, making it kinetically inaccessible through many conventional methods.

One of the key challenges is the inherent strain of the target molecule. While theoretical studies suggest it can exist, the strain energy is substantial. wikipedia.orgresearchgate.net This strain manifests as a highly twisted double bond, a significant deviation from the ideal planar geometry of an alkene. researchgate.net The difficulty in synthesizing this compound underscores the limits of our current synthetic capabilities in overcoming severe steric congestion. acs.org

Strategies Involving Elimination Reactions for Highly Substituted Alkenes

Elimination reactions are a common method for synthesizing alkenes by removing two substituents from adjacent carbon atoms. libretexts.org These reactions, typically categorized as E1 or E2, are fundamental in organic synthesis. libretexts.org The regioselectivity of these reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.orglibretexts.orgmasterorganicchemistry.com However, in cases of extreme steric hindrance, the formation of the less substituted Hofmann product can dominate.

The Favorskii rearrangement, a reaction that converts α-halo ketones to carboxylic acid derivatives, has been explored as a potential route to highly substituted alkenes. researchgate.netwikipedia.orgnumberanalytics.com This rearrangement proceeds through a cyclopropanone (B1606653) intermediate, which then undergoes ring-opening. wikipedia.org In the context of preparing precursors for this compound, researchers have investigated the Favorskii rearrangement of sterically hindered α-haloketones. researchgate.net

For instance, the reaction of a brominated dineopentyl ketone with potassium hydroxide (B78521) in DMSO leads to a strained (E)-alkene via a Favorskii rearrangement. vander-lingen.nl This demonstrates that even with bulky substituents, the rearrangement can proceed. However, the conditions required can be harsh, and the yields may be affected by the steric bulk. researchgate.net The mechanism involves the formation of an enolate, which then cyclizes. wikipedia.org In highly hindered systems, the formation of this enolate can be challenging. quora.com

The choice of base is also critical. The use of a "superbase" has been shown to facilitate the Favorskii rearrangement in cases where traditional bases fail, leading to the formation of highly sterically hindered olefins. researchgate.net Despite these advances, the direct application of this method to create the tetra-tert-butyl substituted backbone has not yet been successful.

Dehydrohalogenation is a classic elimination reaction used to form alkenes from alkyl halides. fiveable.metaylorandfrancis.com The reaction typically follows an E2 mechanism, which involves a single, concerted step where a base removes a proton and a halide leaving group departs. iitk.ac.in The rate of an E2 reaction is sensitive to several factors, including the strength of the base, the nature of the leaving group, and the solvent. iitk.ac.in For highly substituted substrates, the E2 reaction rate generally increases due to the formation of a more stable, highly substituted alkene in the transition state. iitk.ac.in

However, in extremely crowded systems like those that would lead to this compound, significant challenges arise. The steric bulk around the reaction center can impede the approach of the base, hindering the necessary anti-periplanar arrangement of the proton and leaving group required for an efficient E2 reaction. iitk.ac.inuniversalclass.com This can lead to slower reaction rates or favor alternative reaction pathways.

Furthermore, while Zaitsev's rule generally favors the formation of the most substituted alkene, extreme steric hindrance can lead to the formation of the less substituted Hofmann product. This is because the base may preferentially abstract a less sterically hindered proton, even if it leads to a less stable alkene. The synthesis of highly congested alkenes via dehydrohalogenation remains a significant challenge due to these steric and mechanistic constraints. libretexts.orglibretexts.org

Analysis of Favorskii Rearrangement Pathways in Sterically Hindered Precursors

Carbon-Carbon Coupling Strategies

Carbon-carbon coupling reactions are powerful tools for constructing complex organic molecules. These methods have been extensively investigated for the synthesis of this compound, focusing on the dimerization of suitable precursors.

The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, typically using a low-valent titanium species. wikipedia.orgorganic-chemistry.org This reaction has been successfully employed to synthesize a variety of symmetrical alkenes, including tetraphenylethylene (B103901) from benzophenone. wikipedia.org The mechanism is thought to involve the formation of a pinacolate (1,2-diolate) complex, which is then deoxygenated by the oxophilic titanium reagent. wikipedia.org

However, when di-tert-butylketone is used as the substrate for the McMurry coupling, the reaction fails to produce this compound. researchgate.netbeilstein-journals.org The extreme steric hindrance of the tert-butyl groups prevents the two ketone molecules from coupling effectively. Instead of the desired alkene, other side reactions may occur. researchgate.net The limitations of the McMurry reaction in this context highlight the profound impact of steric crowding on the feasibility of even powerful coupling reactions. While the reaction has been used in mixed-coupling scenarios with di-tert-butylketone and other ketones, the self-coupling to form the tetra-tert-butylated product remains elusive. google.com

Another approach towards the synthesis of this compound involves the dimerization of di-tert-butylcarbene. researchgate.net Carbenes are highly reactive intermediates that can dimerize to form alkenes. However, in the case of di-tert-butylcarbene, the dimerization to yield this compound is not a straightforward process. researchgate.net

Theoretical studies have shown that while the dimerization of di-tert-butylcarbene to form the singlet ground state of this compound is highly exothermic, the activation barrier for this process is significant. researchgate.net This high activation energy makes it difficult for the dimerization to compete with other intramolecular reactions of the carbene, such as C-H insertion. researchgate.net The lifetime of di-tert-butylcarbene is very short, further complicating its use in synthetic applications. scispace.comacs.org

The formation and reaction of radical intermediates have also been considered. researchgate.netrsc.orgmdpi.com For instance, the reaction of di-tert-butylacetyl chloride with tert-butyllithium (B1211817) is proposed to proceed through radical and radical anion intermediates. researchgate.net While these reactive species offer alternative pathways for bond formation, controlling their reactivity to achieve the specific dimerization required for this compound has proven to be a formidable challenge. The dehydrogenative dimerization of related di-tert-butyl compounds has been achieved using metal catalysts, but this has been demonstrated with di-tert-butyltin dihydride, not a direct precursor to this compound. nih.gov

Exploration of Two-Fold Extrusion Processes for Overcrowded Olefin Formation

Two-fold extrusion reactions represent a significant strategy in the synthesis of highly hindered olefins, although they have not yet yielded the ultimate prize of this compound. royalsocietypublishing.org This methodology is designed to circumvent the steric challenges inherent in forming such crowded molecules. royalsocietypublishing.orgnih.gov The core principle involves the sequential or simultaneous expulsion of two small, stable molecules from a precursor, driving the formation of the desired double bond.

One of the key approaches in this area was devised by Barton and his colleagues, which, while unsuccessful for this compound, proved to be a robust method for other sterically demanding olefins. royalsocietypublishing.org A notable attempt involved the use of hindered selenoketones (selones). rsc.orgworldscientific.com While selones demonstrated greater reactivity towards diazo-compounds compared to their thioketone counterparts, the synthesis of this compound remained out of reach. rsc.orgworldscientific.com

A specific example of a two-fold extrusion process involves heating a trioxide precursor. In a related synthesis of a sterically congested cycloalkene, 1,2-di-tert-butyl-3,3,5,5-tetramethylcyclopentene, a trioxide was heated in refluxing 1,3-dimethyl-2-imidazolidinone, resulting in a 69% yield of the target alkene. nih.gov Another variation utilized the reaction of a 1,6-diketone dihydrazone with Se(2)Cl(2) to form a selenadiazoline, which upon heating, yielded 1,2-di-tert-butyl-3,3,6,6-tetramethylcyclohexene, a "didehydro" derivative of this compound. nih.gov

These extrusion reactions often involve the loss of small molecules like nitrogen (N₂), sulfur (S), or sulfur dioxide (SO₂). The general synthetic utility of extrusion reactions is broad, encompassing the formation of various alkenes from precursors like thiadiazolines or episulfides. thieme-connect.deresearchgate.netthieme-connect.de The modified diazo-thioketone coupling, for instance, allows for a selective coupling reaction and simplifies the purification of the final product. researchgate.net

Despite the creative design of these multi-extrusion methods, the synthesis of this compound has been consistently thwarted, often failing at the final, crucial step. researchgate.netacs.org

"Tied-Back" Approaches Utilizing Constrained Precursors as Synthetic Analogs

In the face of the direct synthetic challenges of this compound, researchers have turned to "tied-back" approaches. This strategy involves the synthesis of analogs where the tert-butyl groups are incorporated into a more rigid, cyclic framework. These constrained precursors serve as more accessible models to study the properties and reactivity of a system approaching the steric strain of this compound. rsc.orgacs.orgworldscientific.com

An example of a successful "tied-back" synthesis is that of (–)-1,1′,3,3,3′,3′-hexamethyl-2,2′-binorbornylidene. rsc.orgworldscientific.com This molecule, considered a "tied-back" version of this compound, was synthesized without significant difficulty and exhibited stability towards oxygen, in stark contrast to the expected high reactivity of the target molecule. rsc.orgworldscientific.com The synthesis of other bridged derivatives of this compound has also been explored to understand the limits of steric congestion. acs.org

The synthesis of sterically congested cycloalkenes, such as 1,2-di-tert-butyl-3,3,5,5-tetramethylcyclopentene and 1,2-di-tert-butyl-3,3,6,6-tetramethylcyclohexene, also falls under this category of creating analogs to probe the properties of highly substituted double bonds. nih.gov These molecules, while not this compound itself, possess a degree of strain in their C=C bond that is comparable to some of the most strained alkenes known. nih.gov

These "tied-back" systems provide invaluable experimental data on the structural and electronic consequences of extreme steric crowding, which can then be compared with computational predictions for the still-hypothetical this compound.

Computational Predictions for Feasible Synthetic Routes and Their Energetics

Computational chemistry has become an indispensable tool in the quest for this compound, providing insights into its stability, structure, and the feasibility of potential synthetic pathways. Theoretical studies, particularly those using Density Functional Theory (DFT), have been employed to predict the molecule's properties and the energetics of its formation. researchgate.netresearchgate.net

Early theoretical evaluations confirmed that this compound should be a stable molecule with a singlet ground state. acs.org The calculated strain energy is significant, estimated to be around 93 kcal/mol (390 kJ/mol). researchgate.netwikipedia.org This high strain energy is a direct consequence of the severe steric repulsion between the four bulky tert-butyl groups, forcing the molecule to adopt a highly twisted double bond. researchgate.net Calculations at the BLYP/DZd level predicted a central dihedral angle of 45°, while the B3LYP/6-31+G(d,p) level of theory suggested an angle of 47.1°. researchgate.net

The singlet-triplet gap of this highly twisted alkene is another area of computational interest. Calculations indicate a very low singlet-triplet gap of approximately 3.4 kcal/mol, which is significantly smaller than that of ethylene (B1197577) (61.9 kcal/mol). researchgate.net This small energy difference is a direct result of the geometric distortion of the double bond.

Furthermore, theoretical investigations have explored alternative, more exotic synthetic strategies. One such proposal involves the ion-ion reaction between the radical anion and radical cation of di-tert-butylmethane. researchgate.net However, calculations predict that the immense energy released in this reaction (a calculated reaction enthalpy of -203.5 kcal/mol) would be sufficient to spontaneously decompose the newly formed this compound back into two carbene molecules. researchgate.net A more promising, though still theoretical, route is the ion-molecule reaction of the radical anion of di-tert-butylmethane with neutral di-tert-butylcarbene. researchgate.net

The table below summarizes some of the key energetic and geometric parameters for this compound predicted by computational studies.

| Parameter | Predicted Value | Computational Method |

| Strain Energy | ~93 kcal/mol | DFT |

| C=C Double Bond Dihedral Angle | 45° | BLYP/DZd |

| C=C Double Bond Dihedral Angle | 47.1° | B3LYP/6-31+G(d,p) |

| Enthalpy of Formation (from carbene) | -73.7 kcal/mol | BLYP/DZd |

| Activation Energy (carbene dimerization) | 25 kcal/mol | BLYP/DZd |

| Singlet-Triplet Energy Gap | 3.4 kcal/mol | UB3LYP/6-311+G(2d,p) // UB3LYP/6-31+G(d,p) |

These computational findings underscore the immense synthetic challenge while simultaneously confirming that this compound is a theoretically viable, albeit highly strained, molecule. researchgate.netacs.orgwikipedia.org

Future Directions and Perspectives in Tetra Tert Butylethylene Research

Exploration of Perfluoro Derivatives and Other Halogenated Analogs for Synthetic Tractability

Given the repeated failures to synthesize tetra-tert-butylethylene, a promising future direction is the exploration of its halogenated, particularly perfluorinated, analogs. researchgate.netresearchgate.net The rationale behind this approach is that the substitution of hydrogen atoms with fluorine or other halogens can significantly alter the steric and electronic properties of the tert-butyl groups, potentially leading to a more tractable synthetic target.

The synthesis of the perfluoro derivative of this compound has been proposed as a new methodology to be developed after previous synthetic approaches failed. researchgate.netresearchgate.net Fluorine atoms are smaller than methyl groups, which might slightly reduce the immense steric crowding around the central double bond. More importantly, the high electronegativity of fluorine would introduce strong inductive effects, altering the stability and reactivity of potential intermediates. The synthesis of N-Perfluoro-tert-butyl (N-PFtB) secondary amines, for instance, highlights the unique reactivity and potential applications of perfluorinated tert-butyl groups. rsc.org Research into the polymerization of perfluoromonomers like hexafluoropropylene (HFP) and perfluoro(alkyl vinyl ether) (PAVE) also provides a basis for understanding the behavior of complex fluorinated molecules. google.com

The investigation into halogenated analogs is not limited to fluorine. The study of other halogenated carbenes and their stability could provide insights applicable to a tetra-tert-butyl system. ijcce.ac.ir By systematically replacing the methyl groups of the tert-butyl substituents with halogens, chemists can fine-tune the molecule's properties, which may lower the activation barriers for its formation or increase its kinetic stability once formed.

Development of Novel Spectroscopic Techniques for Probing Transient Intermediates in Highly Strained Systems

A significant hurdle in the synthesis of this compound is the management of highly reactive transient intermediates, such as the di-tert-butylcarbene. researchgate.net The dimerization of this carbene is the most logical route to the target alkene, but it is an unstable species that is difficult to observe and control. researchgate.netacs.org Future progress will heavily rely on the development and application of advanced spectroscopic techniques capable of detecting and characterizing such short-lived species in situ. researchgate.netscispace.com

Methods that offer femtosecond to picosecond time resolution are necessary to observe the non-equilibrium dynamics of reaction pathways, including bond cleavage and structural isomerization. scispace.com Key techniques include:

Transient Absorption Spectroscopy : This method uses a "pump" laser pulse to initiate a reaction and a "probe" pulse to monitor the absorption of subsequent intermediates at different time delays. scispace.com It is a powerful tool for tracking the formation and decay of species with very short lifetimes. scispace.com

Two-Dimensional Infrared (2D IR) and UV/Visible Spectroscopy : These techniques provide information about the coupling between vibrational or electronic states, allowing for the observation of extremely fast processes like conformational or chemical exchange. scispace.com

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry : While often used for stable compounds, advanced applications of NMR and mass spectrometry can help identify and characterize intermediates that exist for microseconds or longer. researchgate.netsolubilityofthings.com

The development of more sensitive instruments, such as multipass absorption spectrometers, is crucial for detecting intermediates that are present in very low concentrations, a situation expected in attempts to synthesize this compound. cardiff.ac.uk By directly observing the behavior of intermediates like di-tert-butylcarbene, researchers can gain mechanistic insights needed to steer the reaction toward the desired dimerization product and away from undesired side reactions. researchgate.net

Integrated Computational and Experimental Approaches for Overcoming Synthetic Barriers

The synthesis of this compound is a prime example of a challenge where experimental efforts must be closely guided by theoretical calculations. researchgate.netresearchgate.net Integrated computational and experimental approaches are indispensable for navigating the complex potential energy surface of such a strained molecule. acs.org

Density Functional Theory (DFT) calculations have already provided crucial insights. researchgate.net They predict that this compound should be a stable molecule with a singlet ground state, despite its enormous strain energy, which is estimated to be around 93-100 kcal/mol. researchgate.netresearchgate.netresearchgate.net Theoretical studies have also been used to investigate the dimerization of di-tert-butylcarbene, concluding that while the reaction is strongly exothermic, there are significant kinetic barriers and competing reaction pathways that make the synthesis unlikely under conventional conditions. researchgate.net

Future research will continue to leverage computational chemistry for several purposes:

Screening Potential Precursors : Calculations can efficiently evaluate the feasibility of various synthetic routes and precursors, saving significant time and resources in the lab. researchgate.net

Understanding Reaction Mechanisms : Theoretical models can map out detailed reaction pathways, identify transition states, and explain why certain reactions fail. acs.orgacs.org For example, DFT studies can validate reaction paths and help understand the role of intermediates. researchgate.net

Designing Novel Strategies : Computational insights can inspire new and unconventional synthetic strategies, such as the proposed reaction of radical ions in the gas phase using a crossed beam technique. researchgate.netresearchgate.net

The synergy between computation and experimentation, where theoretical predictions guide targeted experiments and experimental results refine theoretical models, represents the most powerful strategy for overcoming the formidable synthetic barriers to this compound. acs.org

Broader Implications for the Synthesis and Understanding of Other Highly Strained Molecules of Theoretical Interest

The pursuit of this compound is part of a larger, historically significant endeavor in chemistry: the synthesis of molecules of high theoretical interest. nih.govnih.gov These efforts push the boundaries of our understanding of chemical structure, stability, and reactivity. nih.gov The synthesis of novel cyclic, caged, knotted, and other topologically unusual structures has consistently provided new insights into chemical principles. nih.gov

The challenges posed by this compound are shared by other "impossible" molecules that have fascinated chemists, such as tetrahedrane (B94278) and dodecahedrane, some of which were eventually synthesized, marking major achievements in the field. nih.gov Research into these highly strained systems serves several broader purposes:

Testing Chemical Theories : The synthesis of molecules with extreme geometries and bonding arrangements provides the ultimate test for quantum mechanical theories of molecular structure and stability. nih.gov

Discovering New Reactivity : Highly strained molecules often exhibit unusual reactivity, leading to the discovery of new chemical transformations and reaction mechanisms. uga.edu The study of [1.1.1]propellane, for example, revealed high reactivity due to its exceptionally strained C-C bonds. acs.org

Developing Novel Materials : The unique energetic properties of strained structures can be harnessed for practical applications. nih.gov For instance, the creation of strained molecular bowls and nanographenes contributes to the development of advanced materials. wiley.com

Ultimately, the knowledge gained from attempting to synthesize this compound—whether the synthesis is successful or not—contributes to a deeper, more fundamental understanding of the forces that hold molecules together. This knowledge is invaluable for the design and creation of all types of new molecules, from complex natural products to innovative materials with tailored functions. nih.govnih.gov

Q & A

Q. What are the primary challenges in synthesizing Tetra-tert-butylethylene, and what methodological approaches address steric hindrance?

The synthesis is impeded by extreme steric strain from four tert-butyl groups crowding the ethylene double bond. Computational studies (e.g., BLYP/DZd-level DFT) suggest carbene dimerization as a viable pathway, predicting a stable singlet ground state . Experimentally, isolation difficulties arise due to kinetic instability, necessitating low-temperature techniques (< -30°C) and advanced characterization (e.g., cryogenic X-ray crystallography) to confirm structure .

Q. Which spectroscopic and crystallographic techniques effectively characterize this compound's strained geometry?

High-resolution NMR (1H/13C) identifies electronic environments altered by steric strain, while X-ray crystallography is critical for confirming the twisted double bond (predicted dihedral angle > 30°). However, crystallization challenges require inert atmospheres and slow diffusion methods. Computational IR/Raman simulations complement experimental data when spectral noise obscures assignments .

Q. How does steric crowding influence the compound’s stability and reactivity in experimental settings?

Steric shielding reduces reactivity toward electrophiles but increases susceptibility to radical-initiated degradation. Stability assays under varying temperatures (e.g., DSC/TGA) and solvent polarities are essential. Reactivity studies should use sterically undemanding reagents (e.g., singlet oxygen) to probe accessible reaction sites .

Advanced Research Questions

Q. What discrepancies exist between computational predictions and empirical results in synthesizing this compound?

DFT studies (e.g., BLYP/DZd) predict thermodynamic stability, yet experimental isolation remains elusive due to unmodeled kinetic barriers (e.g., carbene recombination inefficiency) or decomposition pathways. Hybrid methodologies, combining ab initio calculations with kinetic Monte Carlo simulations, are proposed to bridge this gap .

Q. How can researchers resolve contradictions in literature reports regarding the compound’s synthetic feasibility?

Systematic meta-analysis of synthesis conditions (e.g., carbene precursors, solvent polarity) and reproducibility audits are critical. Independent replication attempts with standardized protocols (e.g., Schlenk-line techniques) and failure analysis (e.g., GC-MS of byproducts) can identify overlooked variables .

Q. What mechanistic insights into carbene dimerization pathways could optimize this compound’s yield?

Transition state analysis (DFT) reveals dimerization efficiency depends on carbene substituent electronic effects. Time-resolved spectroscopy (e.g., femtosecond UV-Vis) tracks transient intermediates, while isotopic labeling (13C/2H) elucidates recombination pathways. Adjusting steric bulk in carbene precursors (e.g., tert-butyl vs. adamantyl groups) may suppress side reactions .

Q. How can advanced computational frameworks improve the design of sterically hindered alkenes?

Machine learning models trained on steric parameters (e.g., Tolman cone angles, A-values) predict synthetic accessibility. Molecular dynamics simulations assess conformational flexibility, while QTAIM (Quantum Theory of Atoms in Molecules) analyzes bond critical points to quantify strain energy .

Methodological Guidance

- Experimental Design : Prioritize inert conditions (argon/glovebox) and real-time monitoring (in situ FTIR) to capture degradation events. Use steric maps (e.g., Voronoi tessellation) to visualize crowding effects .

- Data Validation : Cross-reference computational results (DFT, MD) with experimental data (XRD, NMR) to validate models. Employ control experiments to rule out artifacts (e.g., trace metal catalysis) .

- Contradiction Analysis : Apply the Bradford Hill criteria to assess causality in conflicting reports, focusing on consistency, temporality, and biological plausibility of proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.